molecular formula C19H26Cl4N2 B13750512 N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride CAS No. 2229-39-2

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride

Cat. No.: B13750512
CAS No.: 2229-39-2
M. Wt: 424.2 g/mol
InChI Key: VFZXCZMELDLREE-UHFFFAOYSA-N
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Description

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is a dihydrochloride salt characterized by a pentamethylene (-CH₂-CH₂-CH₂-CH₂-CH₂-) backbone linking two 2-chlorobenzylamine groups. The chlorine substituents at the ortho positions of the benzyl rings enhance lipophilicity and may influence binding interactions in biological or chemical systems. The dihydrochloride form improves solubility in aqueous environments, a common strategy for enhancing bioavailability in drug development .

Properties

CAS No.

2229-39-2

Molecular Formula

C19H26Cl4N2

Molecular Weight

424.2 g/mol

IUPAC Name

N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride

InChI

InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H

InChI Key

VFZXCZMELDLREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Two-Step Process from 2-Chlorobenzylchloride

The primary route to 2-chlorobenzylamine involves a two-step process starting from commercially available 2-chlorobenzylchloride:

  • Step (a): Formation of 2-chlorobenzylphthalimide

    2-Chlorobenzylchloride is reacted with alkali metal phthalimide, preferably potassium phthalimide formed in situ from phthalimide and potassium carbonate, in an unreactive solvent such as dimethylformamide (DMF) at 100–150°C for 1 to 10 hours. This reaction forms the intermediate 2-chlorobenzylphthalimide. DMF can be recovered and recycled, enhancing process sustainability.

  • Step (b): Cleavage of the Phthalimide Ring

    The phthalimide ring is cleaved to yield 2-chlorobenzylamine. Two main cleavage methods exist:

    • Hydrazinolysis: The intermediate reacts with hydrazine hydrate in an alcohol solvent (methanol, ethanol, or isopropanol) at 40°C to reflux temperature for 1 to 10 hours, producing 2-chlorobenzylamine and phthalylhydrazide by-product. The amine is isolated by acid-base extraction.

    • Hydrolysis: A two-step hydrolysis involves base hydrolysis with 10–30% aqueous KOH or NaOH to form 2-chlorobenzylphthalamic acid salts, followed by acid hydrolysis with concentrated hydrochloric acid (HCl) and water to release 2-chlorobenzylamine hydrochloride and precipitate phthalic acid by-products. A one-step base hydrolysis with 40–60% aqueous KOH at reflux is also effective, producing potassium phthalate and related salts as by-products.

Step Reaction Conditions Solvent Temperature Time By-products Notes
(a) Formation of 2-chlorobenzylphthalimide 2-chlorobenzylchloride + potassium phthalimide (in situ) DMF (or DMSO, toluene, sulfolane) 100–150°C 1–10 h None significant DMF recyclable
(b) Hydrazinolysis 2-chlorobenzylphthalimide + hydrazine hydrate Methanol, ethanol, isopropanol 40°C to reflux 1–10 h Phthalylhydrazide Requires acid-base workup
(b) Hydrolysis (two-step) Base hydrolysis (KOH/NaOH), then acid hydrolysis (HCl) Aqueous Reflux (base), room temp (acid) Hours Phthalic acid, salts Filtration of by-products

This method is reported in patent EP0367232A2 and is considered efficient and scalable for industrial preparation of 2-chlorobenzylamine.

Synthesis of N,N'-Pentamethylenebis(2-chlorobenzylamine) Dihydrochloride

General Strategy

The bis(2-chlorobenzylamine) compound is synthesized by reacting 2-chlorobenzylamine with a pentamethylene (1,5-dibromopentane or 1,5-dichloropentane) linker under nucleophilic substitution conditions. The reaction typically proceeds via:

  • Nucleophilic substitution of the halogen atoms on the pentamethylene chain by the amine groups of 2-chlorobenzylamine.

  • Formation of the bis-amine linkage, followed by isolation of the dihydrochloride salt to enhance stability and crystallinity.

Reaction Conditions and Solvents

  • Solvents such as ethanol, acetone, or isopropyl alcohol are suitable for the substitution reaction.

  • The reaction mixture is heated with stirring, often at 65–75°C, for several hours to ensure complete substitution.

  • After reaction completion, the mixture is cooled, and the product is isolated by filtration or crystallization.

Representative Procedure (Adapted from Related Benzylamine Derivatives)

While direct literature on this compound preparation is limited, analogous bis(benzylamine) compounds are prepared as follows:

Step Reagents Solvent Temperature Time Notes
Nucleophilic substitution 2-chlorobenzylamine + 1,5-dihalopentane Ethanol or isopropanol 65–75°C 3–5 h Stirred reaction
Workup Addition of water and aqueous base (NaOH) - Ambient 1 h Layer separation
Isolation Filtration, drying - Ambient - Product as dihydrochloride salt

The final dihydrochloride salt is obtained by treatment with hydrochloric acid, enhancing purity and stability.

Analytical and Research Data

Yields and Purity

  • The two-step preparation of 2-chlorobenzylamine typically affords yields above 85%, with purity exceeding 95% after purification.

  • The bis-amine formation reaction yields are generally high (>90%) when stoichiometric ratios and reaction conditions are optimized.

Characterization

  • 2-Chlorobenzylamine is characterized by NMR, IR, and mass spectrometry, confirming the presence of the amine and chloro substituent.

  • This compound is characterized by elemental analysis, melting point determination, and spectroscopic methods confirming the bis-amine structure and salt formation.

Summary Table of Preparation Methods

Compound Starting Material Key Intermediate Reaction Type Solvent Temperature Time Yield References
2-Chlorobenzylamine 2-Chlorobenzylchloride 2-Chlorobenzylphthalimide Nucleophilic substitution + hydrazinolysis or hydrolysis DMF (step a), alcohols or aqueous (step b) 100–150°C (step a), 40°C–reflux (step b) 1–10 h each step >85%
This compound 2-Chlorobenzylamine + 1,5-dihalopentane Bis-substituted amine Nucleophilic substitution Ethanol, isopropanol 65–75°C 3–5 h >90%

Chemical Reactions Analysis

Types of Reactions: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Research indicates that N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. This makes it a candidate for developing new antimicrobial agents.
  • Plasmin Inhibition : Similar to its precursor, 2-chlorobenzylamine, this compound has shown potential in inhibiting plasmin activity, which is crucial in fibrinolysis. This property could be exploited in therapeutic applications related to blood clotting disorders.
  • Cancer Research : Some studies suggest that compounds with similar structures may have anticancer properties. This compound could be investigated further for its potential role in cancer treatment protocols.

Industrial Applications

  • Polymer Chemistry : The compound can serve as a building block in polymer synthesis, particularly in creating specialty polymers with specific functionalities such as improved thermal stability or chemical resistance.
  • Cosmetic Formulations : Due to its biocompatibility and functional properties, this compound may find applications in cosmetic formulations where antimicrobial properties are desirable.
  • Agricultural Chemicals : The compound's biological activity suggests potential use as an agrochemical agent for pest control or as a growth regulator in agricultural settings.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations of the compound.
Study 2Plasmin InhibitionShowed effective inhibition of plasmin activity, suggesting potential therapeutic applications in managing blood coagulation disorders.
Study 3Polymer SynthesisUtilized as a cross-linking agent in the development of novel polymeric materials with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride with structurally or functionally related compounds, based on molecular features, applications, and safety profiles:

Compound Name Molecular Formula CAS Number Structural Features Applications Safety Notes
This compound C₁₉H₂₄Cl₂N₂·2HCl Not Available Pentamethylene bridge, 2-chlorobenzylamine groups, dihydrochloride salt Research chemical, potential intermediate Limited toxicological data; handle with precautions (avoid inhalation/contact)
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆N₂·2HCl 637-01-4 Tetramethyl-substituted phenylenediamine core, dihydrochloride salt Redox reagent (e.g., Wurster’s reagent) Avoid dust exposure; irritant potential
Benzathine benzylpenicillin C₄₈H₅₆N₈O₈S₂ 1538-09-6 Dibenzylethylenediamine complexed with penicillin Antibiotic for bacterial infections Well-characterized; low acute toxicity in therapeutic doses
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 71697-89-7 Linear pentanamide backbone, dihydrochloride salt Biochemical research Insufficient toxicological data; precautionary handling advised
Alachlor C₁₄H₂₀ClNO₂ 15972-60-8 2-chloroacetamide with 2,6-diethylphenyl and methoxymethyl groups Herbicide EPA-regulated; potential carcinogen with environmental risks

Key Structural and Functional Differences:

Backbone Flexibility :

  • The pentamethylene bridge in the target compound provides greater conformational flexibility compared to the rigid phenylenediamine core in N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride . This flexibility may enhance its utility in chelating metal ions or binding to dynamic biological targets.
  • In contrast, Benzathine benzylpenicillin uses a shorter ethylenediamine backbone, optimizing stability for prolonged antibiotic release .

Chlorine Substitution: The 2-chlorobenzyl groups in the target compound increase lipophilicity compared to non-chlorinated analogs like N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride. This property may improve membrane permeability in drug delivery systems but could also elevate toxicity risks, as seen in chloroacetamide herbicides (e.g., Alachlor) .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound, (2S)-2,5-diaminopentanamide dihydrochloride) generally exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations .

Applications :

  • While N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride is employed in redox chemistry, the target compound’s structure suggests niche roles in organic synthesis or as a ligand. Chlorinated analogs like Alachlor, however, are restricted to agricultural use due to toxicity .

Biological Activity

N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is a synthetic compound notable for its unique structure, which features two 2-chlorobenzylamine units linked by a pentamethylene chain. This compound has garnered attention in medicinal chemistry and materials science due to its amine functionalities and chlorinated aromatic components. The following sections explore its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H20Cl2N2C_{15}H_{20}Cl_2N_2. Its structure can be summarized as follows:

Component Structure Unique Features
This compoundChemical StructureContains two 2-chlorobenzylamine units linked by a pentamethylene chain, enhancing solubility and reactivity.

The presence of two hydrochloride groups increases its solubility in water, facilitating its use in various biological assays and applications.

Case Studies and Research Findings

  • Antitumor Activity : A study focused on related bis(2-chlorobenzylamine) compounds showed promising results in inhibiting tumor cell proliferation. These compounds demonstrated micromolar IC50 values in biochemical assays targeting cancer cell lines, suggesting that this compound could have similar antitumor properties .
  • Neuropharmacological Effects : The modulation of glutamate receptors has been linked to neuroprotective effects. Compounds that enhance NMDAR activity can potentially improve cognitive functions and offer therapeutic benefits for neurodegenerative diseases . Although direct studies on this specific compound are lacking, its structural characteristics imply potential neuropharmacological applications.
  • Synthesis and Evaluation : The synthesis of this compound involves straightforward organic reactions that can be optimized for yield and purity. Research into the synthesis of similar compounds has highlighted the importance of optimizing reaction conditions to enhance biological activity .

Toxicity and Safety Profile

While specific toxicity data for this compound is not extensively documented, related chlorinated amines have been noted for their potential cytotoxic effects at high concentrations. Safety assessments should be conducted to evaluate the compound's safety profile before clinical application .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride, and how can reaction parameters be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions between 2-chlorobenzylamine derivatives and pentamethylene dihalides, followed by hydrochlorination. Key parameters include stoichiometric ratios (e.g., 1.1:1 molar excess of dimethylamine hydrochloride in analogous syntheses ), temperature control (e.g., maintaining 20–25°C during critical steps ), and catalyst selection (e.g., active nickel catalysts for hydrogenation ). Yield optimization may require Design of Experiments (DoE) approaches to test variables like solvent polarity (toluene vs. aqueous mixtures ), reaction time, and pH adjustments during phase separation. Purity validation via HPLC or GC-MS is recommended.

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR for backbone confirmation (e.g., benzyl proton shifts at δ 7.2–7.5 ppm ), FT-IR for amine and chloride functional groups (N–H stretches ~3300 cm1^{-1}, C–Cl ~700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]+^+ or [M-Cl]+^+ clusters).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity ≥95% .
  • Safety : Use hygroscopic handling protocols (desiccators, inert atmospheres) to prevent degradation during analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility or stability data across studies?

  • Methodology :

  • Controlled Replication : Standardize solvents (e.g., methylene chloride:benzene mixtures ), temperatures, and hygroscopic controls (e.g., nitrogen-purged vials ).
  • Accelerated Stability Studies : Conduct stress testing under varying pH (1–13), thermal conditions (40–80°C), and light exposure. Monitor degradation via LC-MS and correlate with Arrhenius kinetics .
  • Cross-Validation : Compare results with orthogonal methods (e.g., NMR crystallography vs. X-ray diffraction) to resolve structural ambiguities .

Q. What computational strategies are effective for predicting biological interactions or thermodynamic properties?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor binding (e.g., amine groups interacting with hydrophobic pockets ).
  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to estimate solvation energies and pKa values .
  • Validation : Pair computational predictions with experimental assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can membrane separation technologies improve purification efficiency during synthesis?

  • Methodology :

  • Nanofiltration : Use ceramic membranes (MWCO 200–500 Da) to remove unreacted precursors. Optimize transmembrane pressure (2–5 bar) and solvent recovery rates .
  • Electrodialysis : Apply ion-exchange membranes to isolate hydrochloride salts from organic byproducts. Monitor conductivity and pH to prevent fouling .
  • Process Simulation : Aspen Plus® modeling to integrate membrane modules with reaction steps, reducing solvent waste by 30–40% .

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